(4-Bromophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride
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Overview
Description
(4-Bromophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride is a chemical compound with the molecular formula C12H15BrClNO It is a derivative of piperidine and is characterized by the presence of a bromophenyl group and a hydroxypiperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride typically involves the reaction of 4-bromobenzoyl chloride with 4-hydroxypiperidine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent any unwanted side reactions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-bromophenyl-4-piperidone.
Reduction: Formation of (4-phenyl)-(4-hydroxypiperidin-4-yl)methanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenyl)-(4-piperidyl)methanone hydrochloride
- (4-Chlorophenyl)-(4-hydroxypiperidin-4-yl)methanone
- (4-Phenyl)-(4-hydroxypiperidin-4-yl)methanone
Uniqueness
(4-Bromophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride is unique due to the presence of both a bromophenyl group and a hydroxypiperidinyl group. This combination imparts distinct chemical properties, making it valuable for specific research applications. Its ability to undergo various chemical reactions and its potential biological activity further enhance its significance in scientific research .
Properties
CAS No. |
59834-55-8 |
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Molecular Formula |
C12H15BrClNO2 |
Molecular Weight |
320.61 g/mol |
IUPAC Name |
(4-bromophenyl)-(4-hydroxypiperidin-4-yl)methanone;hydrochloride |
InChI |
InChI=1S/C12H14BrNO2.ClH/c13-10-3-1-9(2-4-10)11(15)12(16)5-7-14-8-6-12;/h1-4,14,16H,5-8H2;1H |
InChI Key |
CYKKUDKEKGCWOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C(=O)C2=CC=C(C=C2)Br)O.Cl |
Origin of Product |
United States |
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